B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid
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Overview
Description
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is an organic compound with the molecular formula C20H20BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid typically involves the reaction of 4-aminophenylboronic acid with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final boronic acid derivative .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters .
Scientific Research Applications
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting diols in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-aminophenylboronic acid: Contains an amino group on the phenyl ring.
2-methylphenylboronic acid: Contains a methyl group on the phenyl ring.
Uniqueness
B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is unique due to the presence of both a sulfonamide and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to simpler boronic acids .
Properties
Molecular Formula |
C13H14BNO4S |
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Molecular Weight |
291.1 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-4-2-3-5-13(10)15-20(18,19)12-8-6-11(7-9-12)14(16)17/h2-9,15-17H,1H3 |
InChI Key |
RPOWHZRISDCUBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
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